

A Structural Comparison of L-Alanyl-L-norleucine and Related Dipeptides

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Compound of Interest

Compound Name: *L-Alanyl-L-norleucine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of the dipeptide **L-Alanyl-L-norleucine** and its structurally related counterparts: L-Alanyl-L-valine, L-Alanyl-L-leucine, and L-Alanyl-L-isoleucine. These dipeptides share an L-Alanine residue at the N-terminus, while the C-terminal residue varies among isomers of leucine, providing a valuable model for studying the impact of side-chain isomerism on peptide properties.

Due to a scarcity of direct comparative experimental studies, this guide focuses on a structural and physicochemical analysis based on available data. While specific experimental protocols for direct comparison are not available in the literature, a general methodology for determining key parameters is provided.

Physicochemical Properties of L-Alanyl Dipeptides

The subtle differences in the side-chain structure of the C-terminal amino acid residue significantly influence the physicochemical properties of these dipeptides. The following table summarizes key available data for **L-Alanyl-L-norleucine** and its related dipeptides. It is important to note that much of the available data is computed, with experimental values being limited.

Property	L-Alanyl-L-norleucine	L-Alanyl-L-valine	L-Alanyl-L-leucine	L-Alanyl-L-isoleucine
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃ [1]	C ₈ H ₁₆ N ₂ O ₃	C ₉ H ₁₈ N ₂ O ₃ [2][3]	C ₉ H ₁₈ N ₂ O ₃ [4]
Molecular Weight (g/mol)	202.25[1]	188.22	202.25[2][3]	202.25[4]
Experimental Solubility	Data not available	Data not available	Water: 80 mg/mL (395.55 mM); DMSO: <1 mg/mL[5][6]	Data not available
Predicted XLogP3	-2.7[1]	-3.0	-2.8[2][3]	-2.6
Crystal Structure Data	Data not available	Available[7]	Data not available	Available[4]

Structural Comparison of C-Terminal Amino Acid Residues

The key differentiator among these dipeptides is the structure of the C-terminal amino acid. L-norleucine is a linear-chain isomer of leucine, while leucine, isoleucine, and valine are branched-chain amino acids. This variation in side-chain architecture impacts hydrophobicity, steric hindrance, and ultimately, how the dipeptide may interact with biological systems.

Amino Acid	Structure	Key Features
L-Norleucine	Straight-chain alkyl group	Provides a non-branched hydrophobic side chain.
L-Valine	Isopropyl group	Branched at the β -carbon, introducing steric bulk closer to the peptide backbone.
L-Leucine	Isobutyl group	Branched at the γ -carbon, extending the hydrophobic surface area.
L-Isoleucine	sec-Butyl group	Contains a second chiral center and is branched at the β -carbon.

Experimental Protocols

While direct comparative experimental data for these specific dipeptides is limited, the following section outlines a general protocol for a key experimental procedure.

General Protocol for Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a dipeptide in an aqueous buffer at a specific temperature.

Materials:

- Dipeptide of interest
- Phosphate-buffered saline (PBS), pH 7.4
- Shaking incubator or orbital shaker
- Microcentrifuge
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

- Analytical balance
- Volumetric flasks and pipettes

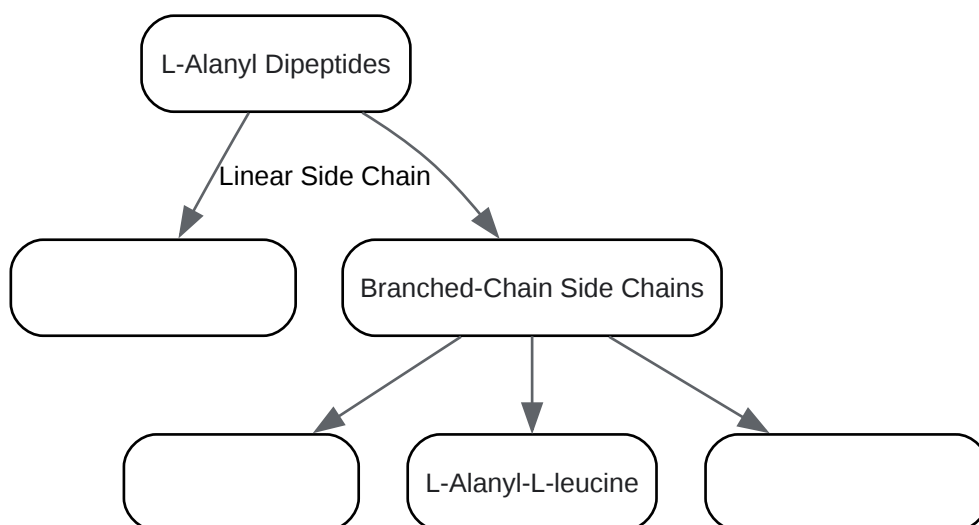
Procedure:

- **Preparation of Supersaturated Solutions:** Accurately weigh an excess amount of the dipeptide and add it to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
- **Equilibration:** Tightly seal the tubes and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the excess, undissolved solid.
- **Sample Collection and Dilution:** Carefully collect a known volume of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.
- **Quantification by HPLC:** Inject the diluted sample onto the HPLC system. The concentration of the dipeptide in the supernatant is determined by comparing the peak area to a standard curve of known dipeptide concentrations.
- **Calculation:** The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

Visualization of Relationships and Processes

Logical Relationship of Dipeptides

The following diagram illustrates the structural relationship between the compared dipeptides, highlighting the isomeric nature of their C-terminal residues.

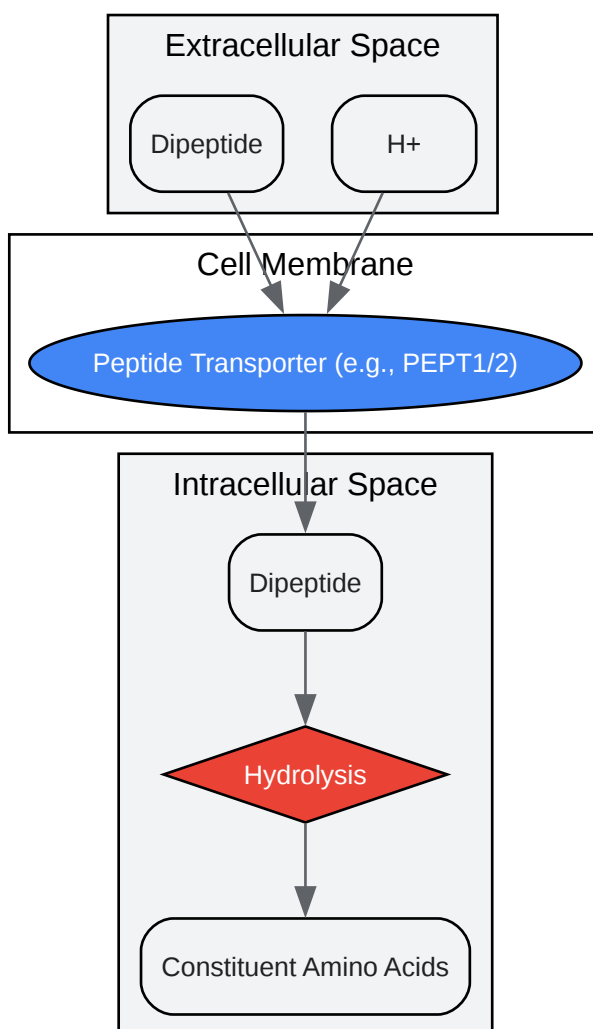


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Structural relationship of the compared dipeptides.

Generalized Dipeptide Transport Workflow

Dipeptides are typically transported into cells via specific transporters, such as the PEPT1 and PEPT2 transporters, which are proton-coupled. The following diagram illustrates a generalized workflow for the transport of a dipeptide into a cell.



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Generalized workflow of dipeptide cellular uptake.

Concluding Remarks

The structural variations among **L-Alanyl-L-norleucine**, L-Alanyl-L-valine, L-Alanyl-L-leucine, and L-Alanyl-L-isoleucine, though subtle, are expected to lead to differences in their biological activities and physicochemical properties. The linear side chain of norleucine presents a distinct hydrophobic profile compared to the branched-chain isomers. The position of the branching in valine, leucine, and isoleucine will affect steric interactions and potentially alter receptor binding or enzymatic processing.

Further experimental investigation is crucial to fully elucidate the comparative performance of these dipeptides. Researchers are encouraged to use the provided general protocols as a starting point for their own comparative studies. Such data will be invaluable for applications in drug development, nutritional science, and biochemistry, where the precise structure of a peptide can dictate its efficacy and function.

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